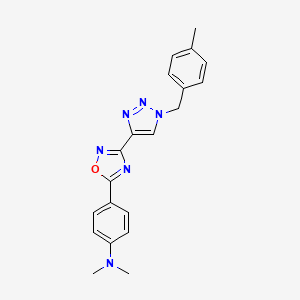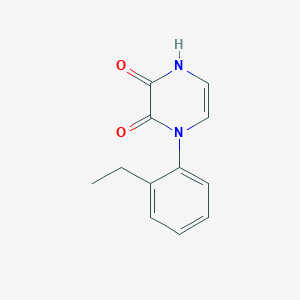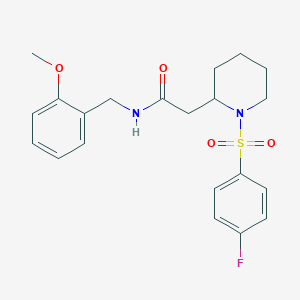![molecular formula C16H14ClNO4S2 B2733158 4-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid CAS No. 1051013-45-6](/img/structure/B2733158.png)
4-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid, commonly known as CS-0777, is a synthetic compound that belongs to the class of sulfonamides. It has gained attention in recent years due to its potential use in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Physicochemical Properties and Complex Formation
Studies have investigated the acid-base properties, solubility, and chemical stability of related compounds, highlighting their potential in forming complexes with metals such as Cu(II), Co(II), and Ni(II). Such complexes have been prepared and isolated, with their solubility products determined. This research suggests applications in coordination chemistry and material science, where these compounds could be used as ligands in metal complexes with specific properties for catalysis or material synthesis (Chekanova et al., 2014).
Synthesis and Reactivity
The synthesis and structural elucidation of related compounds, such as those involving sulfur atom oxidation or the creation of sulfonyl-substituted structures, indicate their utility in chemical synthesis and drug development. The detailed understanding of their reactivity and the ability to generate specific derivatives can be critical for designing novel pharmaceuticals or chemical intermediates (Krasnova et al., 2013).
Chemiluminescence and Photophysical Properties
Research into sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds has explored their base-induced chemiluminescence, offering insights into their potential applications in analytical chemistry, sensing technologies, and materials science. The ability of these compounds to emit light upon specific reactions or conditions can be harnessed for the development of novel luminescent materials or as probes in chemical and biological assays (Watanabe et al., 2010).
Therapeutic Potential
Some sulfonyl- and sulfanyl-substituted compounds have been investigated for their therapeutic potential, including as aldose reductase inhibitors with antioxidant activity or antiviral properties. This research highlights the possibility of utilizing similar compounds in the development of new treatments for conditions such as diabetes complications or viral infections, underscoring their relevance in medicinal chemistry and drug discovery processes (Alexiou & Demopoulos, 2010).
Safety and Hazards
This compound is not intended for human or veterinary use. It’s important to handle it with appropriate safety measures. For related compounds such as 2-(4-Chlorophenyl)ethylamine, safety measures include wearing a NIOSH-approved half face respirator equipped with an organic vapor/acid gas cartridge and dust/mist filter, as well as nitrile gloves .
Eigenschaften
IUPAC Name |
4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4S2/c1-23-15-10-12(16(19)20)4-7-14(15)18-24(21,22)9-8-11-2-5-13(17)6-3-11/h2-10,18H,1H3,(H,19,20)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBSKCWLQYCGIL-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)C(=O)O)NS(=O)(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=C(C=CC(=C1)C(=O)O)NS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



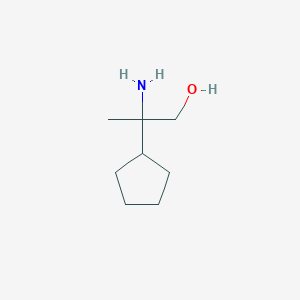
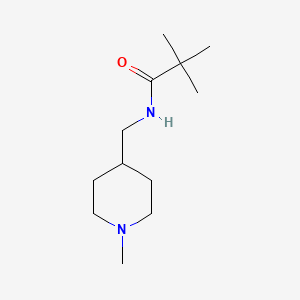
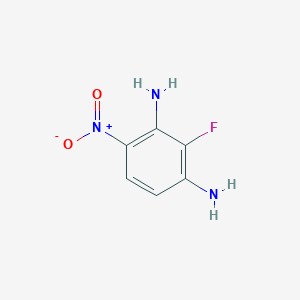
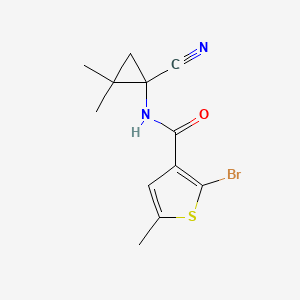
![5-methyl-3-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2733083.png)

![(4-((5,5-Dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2733089.png)
![(E)-N-[[(2R,5S)-5-(3-Methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]-2-phenylethenesulfonamide](/img/structure/B2733091.png)
![Ethyl 3-{[4-(2-pyridyl)piperazino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2733092.png)
